molecular formula C10H13N3O B14882589 3-Amino-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one

3-Amino-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one

Cat. No.: B14882589
M. Wt: 191.23 g/mol
InChI Key: SBDSFCBNFSZURG-UHFFFAOYSA-N
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Description

3-Amino-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Preparation Methods

The synthesis of 3-Amino-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine ring . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3-Amino-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, including antimicrobial and antiviral properties . In medicine, it is being investigated for its potential therapeutic applications, such as in the treatment of proliferative disorders . Additionally, it has applications in the pharmaceutical industry as a scaffold for the development of new drug candidates.

Mechanism of Action

The mechanism of action of 3-Amino-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in the case of its antimicrobial activity, the compound may inhibit the growth of bacteria by interfering with essential cellular processes.

Comparison with Similar Compounds

3-Amino-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidine-2-one and pyrrolidine-2,5-diones . These compounds share a similar pyrrolidine ring structure but differ in the nature and position of substituents. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties. Other similar compounds include 3-(1-Methyl-2-pyrrolidinyl)pyridine and its derivatives .

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

3-amino-1-methyl-5-pyridin-2-ylpyrrolidin-2-one

InChI

InChI=1S/C10H13N3O/c1-13-9(6-7(11)10(13)14)8-4-2-3-5-12-8/h2-5,7,9H,6,11H2,1H3

InChI Key

SBDSFCBNFSZURG-UHFFFAOYSA-N

Canonical SMILES

CN1C(CC(C1=O)N)C2=CC=CC=N2

Origin of Product

United States

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